molecular formula C22H19N3OS2 B2888725 N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine CAS No. 1394648-11-3

N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2888725
CAS No.: 1394648-11-3
M. Wt: 405.53
InChI Key: VHNKBVYBWIDNOH-UHFFFAOYSA-N
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Description

N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin core and a 1-oxothiolan moiety

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine is not yet established . It is postulated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

The synthesis of N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common synthetic route includes the following steps:

  • Formation of the Thieno[2,3-d]pyrimidin Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted thiophene derivative.

  • Introduction of the 1-Oxothiolan Moiety: : The 1-oxothiolan group can be introduced through a reaction with a suitable thiol-containing compound, followed by oxidation.

  • Attachment of the Diphenyl Groups: : The diphenyl groups are typically introduced through a substitution reaction involving a phenyl halide and a base.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different functional groups, altering the compound's reactivity and applications.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Major products formed from these reactions can include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure makes it a potential candidate for studying biological processes and interactions.

  • Medicine: : The compound may have therapeutic potential, and research is ongoing to explore its use in drug development.

  • Industry: : Its properties make it useful in materials science and other industrial applications.

Comparison with Similar Compounds

When compared to similar compounds, N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique structure and properties. Similar compounds may include other thieno[2,3-d]pyrimidin derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its combination of the thieno[2,3-d]pyrimidin core and the 1-oxothiolan moiety, which provides distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c26-28-12-11-17(14-28)23-21-19-18(15-7-3-1-4-8-15)13-27-22(19)25-20(24-21)16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKBVYBWIDNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC1NC2=C3C(=CSC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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